(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Description

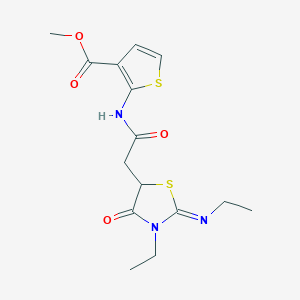

The compound “(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is a structurally complex molecule featuring a thiophene core linked to a thiazolidinone moiety via an acetamido bridge. The thiophene ring is substituted with a methyl carboxylate group at position 3, while the thiazolidinone ring contains ethyl and ethylimino substituents at positions 3 and 2, respectively, along with a 4-oxo group. This architecture combines key heterocyclic motifs known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The compound’s stereochemistry (E-configuration) and substituent arrangement may further influence its reactivity and bioactivity, making it a candidate for pharmaceutical development.

Properties

IUPAC Name |

methyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-4-16-15-18(5-2)13(20)10(24-15)8-11(19)17-12-9(6-7-23-12)14(21)22-3/h6-7,10H,4-5,8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJKNYQMIFTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=CS2)C(=O)OC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylate as the core structure and introduce the thiazolidinone ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological or chemical properties.

Scientific Research Applications

(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidinone ring and thiophene moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of thiophene-thiazolidinone hybrids. Below is a comparative analysis of structurally related compounds, focusing on molecular features, substituent effects, and biological activities:

Key Observations:

Thiadiazole derivatives (e.g., ) exhibit distinct electronic properties compared to thiazolidinones, which could alter binding affinities in biological systems .

Role of the Thiazolidinone Ring: The 4-oxo-thiazolidinone moiety in the target compound is a critical pharmacophore, shared with antitumor agents like tetrahydrobenzo[b]thiophene derivatives . This ring system facilitates interactions with serine proteases or cholesterol esterases, as seen in related compounds .

Stereochemical and Functional Group Influence: The E-configuration of the target compound’s imino group may optimize spatial alignment for target binding, contrasting with the ethoxymethylene group in compound 12, which likely alters cyclization pathways .

Comparative Bioactivity: Thiophene-thiazolidinone hybrids (e.g., ) often exhibit broader antimicrobial activity compared to oxadiazole-thiophene derivatives (e.g., compound 4l), underscoring the importance of the thiazolidinone scaffold .

Research Findings and Implications

- Synthetic Accessibility: The target compound can be synthesized via methods similar to those used for ethyl 4-cyano-3-amino-thiophene carboxylates, involving condensation of malononitrile derivatives with thiazolidinone precursors .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., carboxylate) on the thiophene ring enhance stability and solubility, while alkyl substituents (e.g., ethylimino) on the thiazolidinone may improve membrane permeability . Hydrogen-bonding capacity of the 4-oxo group correlates with enhanced bioactivity in related compounds, suggesting similar behavior in the target molecule .

Biological Activity

(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H23N3O4S

- Molecular Weight : 373.45 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolidinone ring and acetamido group are believed to facilitate binding to proteins or enzymes, which may inhibit their activity or alter their function.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cellular processes.

- Modulation of Cell Signaling Pathways : It could influence pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antitumor activity. For instance, compounds similar to this compound have shown micromolar inhibition against key cancer cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial properties of thiazolidinone derivatives. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential use in treating infections .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.

Pharmacokinetic Properties:

- Absorption : The compound is expected to have moderate absorption characteristics based on its lipophilicity.

- Distribution : Likely distributed throughout body tissues, potentially accumulating in sites of action.

- Metabolism : May undergo hepatic metabolism; further studies are needed to identify specific metabolic pathways.

- Excretion : Predicted renal excretion with metabolites.

Toxicological Profile:

Initial assessments suggest low toxicity; however, comprehensive toxicological studies are required to evaluate long-term effects and safety profiles.

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Observed? | Major Degradation Products | Reference |

|---|---|---|---|

| UV light (254 nm, 24 hr) | Yes | Thiophene-3-carboxylic acid, Ethylamine | |

| pH 7.4 buffer (37°C, 1 week) | No | – | |

| 40°C, 75% humidity (1 month) | Partial | Oxothiazolidinone derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.